4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with a methoxy group and a carbonyl group, as well as a morpholine ring with a carbonitrile group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile typically involves the condensation of a thiophene derivative with a morpholine derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbonyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Morpholine-4-carbonitrile: A morpholine derivative with a nitrile group.
3-Methoxythiophene: A thiophene derivative with a methoxy group.
Uniqueness
4-(3-Methoxythiophene-2-carbonyl)morpholine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and morpholine rings, along with the methoxy, carbonyl, and nitrile groups, allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
4-(3-methoxythiophene-2-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-9-2-5-17-10(9)11(14)13-3-4-16-7-8(13)6-12/h2,5,8H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSVWXVXOLDKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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